N-(4-tert-butylphenyl)-2-chloroacetamide
Overview
Description
N-(4-tert-butylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety
Mechanism of Action
Biochemical Pathways
More research is needed to elucidate the specific pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors could potentially affect the compound’s stability, efficacy, and action, but specific details are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-chloroacetamide typically involves the reaction of 4-tert-butylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-tert-butylaniline+chloroacetyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-tert-butylaniline and chloroacetic acid.
Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the tert-butyl group.
Major Products Formed
Nucleophilic substitution: Derivatives with different functional groups replacing the chloro group.
Hydrolysis: 4-tert-butylaniline and chloroacetic acid.
Oxidation: Alcohols or ketones derived from the oxidation of the tert-butyl group.
Scientific Research Applications
N-(4-tert-butylphenyl)-2-chloroacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylphenyl)-2-bromoacetamide: Similar structure with a bromo group instead of a chloro group.
N-(4-tert-butylphenyl)-2-iodoacetamide: Similar structure with an iodo group instead of a chloro group.
N-(4-tert-butylphenyl)-2-fluoroacetamide: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
N-(4-tert-butylphenyl)-2-chloroacetamide is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound. The chloro group can participate in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBCCFZTXLOITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384091 | |
Record name | N-(4-tert-butylphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20330-46-5 | |
Record name | N-(4-tert-butylphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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